An In-depth Technical Guide to the Discovery and History of 2-Ethyl-2-phenylmalonamide
An In-depth Technical Guide to the Discovery and History of 2-Ethyl-2-phenylmalonamide
Introduction
2-Ethyl-2-phenylmalonamide, more commonly known in scientific literature as Phenylethylmalonamide (PEMA), is a principal and pharmacologically active metabolite of the anticonvulsant drug primidone. While often studied in the context of its parent compound, PEMA possesses its own distinct history of discovery, chemical properties, and biological activities that contribute to the overall therapeutic profile of primidone. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of 2-Ethyl-2-phenylmalonamide, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The history of 2-Ethyl-2-phenylmalonamide is intrinsically linked to the development of its parent drug, primidone.
The Advent of Primidone
In the late 1940s, a search for novel anticonvulsant agents with a structural resemblance to phenobarbital, but with potentially fewer sedative side effects, was underway. This research led to the synthesis of primidone in 1949 by Carrington and Yule Bogue.[1][2] Developed by W.R. Boon, H.C. Carrington, and C.H. Vasey, primidone was introduced into clinical use in 1952 and received approval from the U.S. Food and Drug Administration (FDA) for the treatment of epilepsy on March 8th, 1954.[1][2][3]
The Identification of PEMA
Following the clinical adoption of primidone, researchers began investigating its metabolic fate to better understand its mechanism of action and pharmacokinetic profile. In 1972, Baumel and colleagues published a pivotal study that identified and characterized Phenylethylmalonamide (PEMA) and phenobarbital as the two major metabolites of primidone in humans.[4][5][6] Their work demonstrated that after oral administration of primidone, PEMA appeared readily in the serum, whereas phenobarbital accumulated more slowly over time with chronic administration.[2][4] This discovery was crucial, as it revealed that primidone itself is an active substance and not merely a prodrug of phenobarbital, and that PEMA also contributes to the overall pharmacological effect.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Ethyl-2-phenylmalonamide is essential for its study and application in research.
| Property | Value | Reference(s) |
| IUPAC Name | 2-ethyl-2-phenylpropanediamide | [7][8] |
| Synonyms | Phenylethylmalonamide, PEMA | [7][8] |
| CAS Number | 7206-76-0 | [8] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [8] |
| Molecular Weight | 206.24 g/mol | [8] |
| Appearance | White crystalline solid | [7] |
| Melting Point | 120 °C (decomposes) | [9][10] |
| Boiling Point | 440.9 °C at 760 mmHg | [9] |
| Density | 1.183 g/cm³ | [9] |
| Solubility | < 0.1 mg/mL in water at 17.8 °C (64 °F) | [7][11] |
| InChI Key | JFZHPFOXAAIUMB-UHFFFAOYSA-N | [11] |
Experimental Protocols
Synthesis of 2-Ethyl-2-phenylmalonamide
Reaction: Ammonolysis of Diethyl 2-ethyl-2-phenylmalonate
Materials:
-
Diethyl 2-ethyl-2-phenylmalonate
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Methanol (or another suitable alcohol as a solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Dissolution: Dissolve diethyl 2-ethyl-2-phenylmalonate in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Ammonia: To the stirred solution, add an excess of concentrated aqueous ammonia. The reaction is typically performed in a sealed vessel or under reflux to prevent the escape of ammonia gas.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 10-12 hours). The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting ester.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. This will likely result in the precipitation of the crude 2-Ethyl-2-phenylmalonamide as a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final white crystalline product.
Quantification in Serum by Gas-Liquid Chromatography (GLC)
The following protocol is based on the method described by Haidukewych and Rodin (1980) for the determination of PEMA in the serum of epilepsy patients.[5]
Materials:
-
Gas chromatograph with a Nitrogen-Phosphorus Detector (NPD)
-
Glass column packed with a suitable stationary phase (e.g., OV-17 on Gas-Chrom Q)
-
Chloroform (for extraction)
-
Internal Standard: 2-ethyl-2-(p-tolyl)malonamide
-
Serum samples (patient, control, and standards)
-
Centrifuge
-
Vortex mixer
-
Evaporation apparatus (e.g., nitrogen stream)
Procedure:
-
Sample Preparation: To 1 mL of serum in a centrifuge tube, add a known amount of the internal standard solution.
-
Extraction: Make the serum basic (the original paper does not specify the base, but a weak base like sodium bicarbonate would be appropriate). Add 5 mL of chloroform and vortex vigorously for 1 minute to extract the PEMA and internal standard into the organic layer.
-
Separation: Centrifuge the mixture to separate the aqueous and organic layers.
-
Concentration: Carefully transfer the chloroform layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, precise volume of a suitable solvent (e.g., methanol or ethyl acetate).
-
Injection: Inject an aliquot of the reconstituted sample into the gas chromatograph.
-
Analysis: The concentrations of PEMA are determined by comparing the peak height (or area) ratio of PEMA to the internal standard against a calibration curve prepared from serum standards of known PEMA concentrations.
Key Parameters from the study:
-
Detection Limit: 1.0 mg/L
-
Precision (Within-run CV): 3.5% at 5 mg/L, 2.5% at 10 mg/L, and 0.7% at 30 mg/L.[5]
Anticonvulsant Activity Screening
Standard preclinical models are used to assess the anticonvulsant properties of compounds like PEMA.
This test is a model for generalized tonic-clonic seizures.
Apparatus:
-
Electroconvulsive shock apparatus
-
Corneal or ear clip electrodes
-
Animal restrainers
Procedure:
-
Animal Preparation: Mice or rats are used. The test compound (PEMA) or vehicle is administered at various doses and at a predetermined time before the test, based on its pharmacokinetic profile.
-
Stimulation: A suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through the electrodes.
-
Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The abolition of the tonic hindlimb extension phase is considered protection. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is then calculated.[12]
This test is a model for myoclonic and absence seizures.
Materials:
-
Pentylenetetrazol (PTZ) solution
-
Syringes for subcutaneous injection
-
Observation cages
Procedure:
-
Animal Preparation: Mice or rats are pre-treated with the test compound (PEMA) or vehicle.
-
Induction: A dose of PTZ known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg for mice) is injected subcutaneously.[13]
-
Observation: Animals are placed in individual cages and observed for a set period (e.g., 30 minutes) for the presence or absence of a generalized clonic seizure lasting for at least 5 seconds.[13]
-
Endpoint: The absence of the clonic seizure is considered protection. The ED₅₀ is calculated as the dose that prevents seizures in 50% of the animals.
Pharmacological Profile and Mechanism of Action
PEMA is an active anticonvulsant, though its potency and mechanism differ from primidone and phenobarbital.
Anticonvulsant Activity
Studies in mice have shown that PEMA is significantly less potent than phenobarbital against both MES and Metrazol (PTZ)-induced seizures.[14] However, it has also been demonstrated that PEMA can potentiate the anticonvulsant activity of phenobarbital.[4] This synergistic interaction is important for the overall efficacy of primidone therapy.
| Pharmacological Parameter | Value / Observation | Reference(s) |
| Anticonvulsant Activity | Active against MES and PTZ induced seizures | [14] |
| Relative Potency | Less potent than phenobarbital | [14] |
| Interaction | Potentiates the anticonvulsant effect of phenobarbital | [4] |
Mechanism of Action
The precise mechanism of action for PEMA is not fully elucidated but is believed to involve multiple pathways, similar to other barbiturate-like compounds.
-
GABAergic System Modulation: Like its co-metabolite phenobarbital, PEMA is thought to enhance the activity of the major inhibitory neurotransmitter, GABA, at the GABA-A receptor.[15] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.
-
Glutamate Dehydrogenase Inhibition: PEMA is a known inhibitor of glutamate dehydrogenase (GDH).[11] GDH is a key mitochondrial enzyme that links amino acid and carbohydrate metabolism by catalyzing the conversion of glutamate to α-ketoglutarate.[3][16] By inhibiting GDH, PEMA may modulate the glutamate-glutamine cycle, which is crucial for maintaining the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission.[3]
-
Ion Channel Modulation: It is also hypothesized that PEMA, along with primidone, may interact with voltage-gated sodium channels, inhibiting the high-frequency repetitive firing of action potentials that is characteristic of seizures.[1][15]
Visualizations
Primidone Metabolism Workflow
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate dehydrogenase: Potential therapeutic targets for neurodegenerative disease: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. GABA receptor - Wikipedia [en.wikipedia.org]
- 5. Monitoring 2-ethyl-2-phenylmalonamide in serum by gas-liquid chromatography: application to retrospective study in epilepsy patients dosed with primidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylethylmalonamide (PEMA). An important metabolite of primidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Glutamate Dehydrogenase as a Neuroprotective Target Against Neurodegeneration. | University of Kentucky College of Arts & Sciences [ees.as.uky.edu]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 14. Phenylethylmalonamide - Wikipedia [en.wikipedia.org]
- 15. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutamate dehydrogenase is essential to sustain neuronal oxidative energy metabolism during stimulation - PMC [pmc.ncbi.nlm.nih.gov]
